

2-Amino-4-methoxybenzamide physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzamide

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An In-depth Technical Guide to 2-Amino-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Amino-4-methoxybenzamide**, a valuable building block in medicinal chemistry and a potential modulator of critical signaling pathways. This document consolidates available data on its characteristics, synthesis, and biological relevance to support its application in research and drug discovery.

Chemical and Physical Properties

2-Amino-4-methoxybenzamide, with the CAS number 38487-91-1, is a substituted benzamide derivative. Its core structure consists of a benzene ring substituted with an amino group at position 2, a methoxy group at position 4, and a carboxamide group at position 1.

Table 1: Physicochemical Properties of **2-Amino-4-methoxybenzamide**

Property	Value	Source/Reference
IUPAC Name	2-Amino-4-methoxybenzamide	N/A
CAS Number	38487-91-1	[1] [2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	[1]
Appearance	Solid	
Melting Point	154.0-161.0 °C (for the related isomer 3-Amino-4-methoxybenzamide)	[3]
Boiling Point	315.1 °C at 760 mmHg (Predicted)	N/A
Density	1.236 g/cm ³ (Predicted)	N/A
Solubility	Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water. [4]	N/A
pKa	Data not available	N/A

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

Technique	Predicted Data/Data from Related Compounds
¹ H NMR	Aromatic protons are expected in the range of δ 6.0-8.0 ppm. The methoxy group protons would appear as a singlet around δ 3.8 ppm. The amino and amide protons would likely appear as broad singlets. For ortho-substituted N-methoxy-N-methyl benzamides, broad humps for N-methoxy and N-methyl groups have been observed at room temperature due to the presence of rotamers.
¹³ C NMR	The carbonyl carbon of the amide is expected around δ 170 ppm. Aromatic carbons would appear in the range of δ 100-160 ppm. The methoxy carbon would be observed around δ 55 ppm.[5][6]
FT-IR (cm ⁻¹)	N-H stretching of the primary amine and amide would be observed around 3400-3100 cm ⁻¹ . The C=O stretching of the amide would appear around 1660-1575 cm ⁻¹ . The C-O-C stretching of the methoxy group would be in the 1100 cm ⁻¹ region.[7]
Mass Spectrometry	The molecular ion peak [M] ⁺ would be expected at m/z 166. Fragmentation may involve the loss of the amide group (NH ₂) or the methoxy group (OCH ₃).[8]

Experimental Protocols

A common synthetic route to **2-Amino-4-methoxybenzamide** involves the reduction of a nitro group precursor.

Experimental Protocol: Hydrogenation of 4-methoxy-2-nitro-benzamide

- Materials: 4-methoxy-2-nitro-benzamide, Ethanol (EtOH), Raney-Ni catalyst, Dimethylformamide (DMF).
- Procedure:
 - A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a hydrogenation vessel.
 - Raney-Ni (4.0 g) is added to the suspension as a catalyst.
 - The mixture is hydrogenated for two days at room temperature under a pressure of 50 psi.
 - After the reaction is complete, the catalyst is removed by filtration and washed with DMF.
 - The solvent from the filtrate is evaporated under reduced pressure to yield the product.
- Expected Yield: 5.6 g (95%).

Derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#) A Gli-luciferase reporter assay is a standard method to screen for and characterize such inhibitors.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol: Gli-Luciferase Reporter Assay[\[12\]](#)[\[14\]](#)

- Cell Line: NIH/3T3 cells stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.
- Materials: Transfected NIH/3T3 cells, cell culture medium, test compound (**2-Amino-4-methoxybenzamide** or its derivatives), Hedgehog pathway agonist (e.g., SAG), Dual-Luciferase Reporter Assay System, luminometer.
- Procedure:
 - Cell Seeding: Seed the transfected NIH/3T3 cells into a 96-well plate at an appropriate density and incubate until they reach confluence.
 - Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

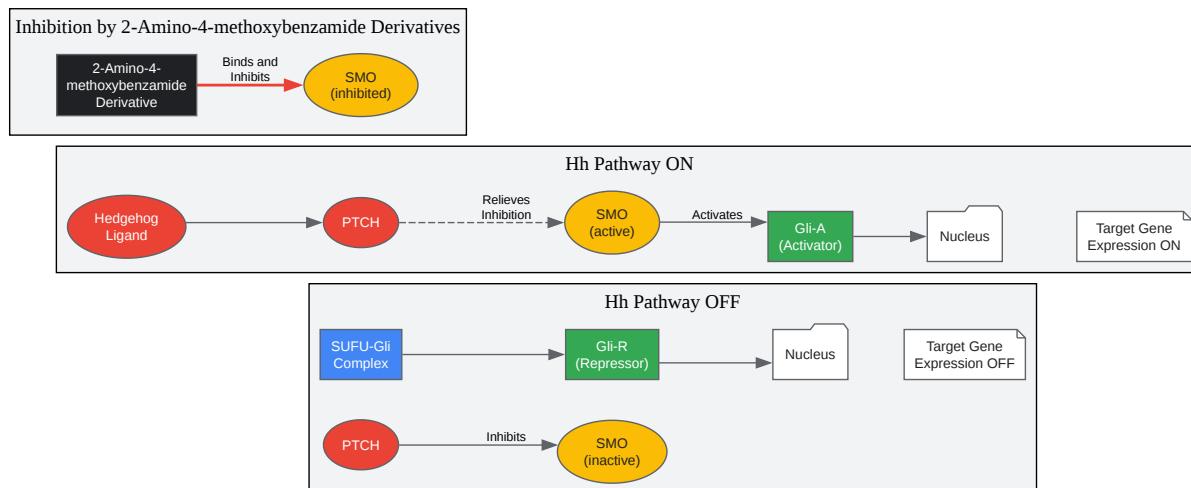
- Pathway Activation: Add a Hedgehog pathway agonist (e.g., 100 nM SAG) to all wells except for the unstimulated control. Incubate for 24-48 hours.
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
- Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated, agonist-stimulated control to determine the inhibitory effect of the compound.

Biological Activity and Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated.[\[9\]](#)[\[15\]](#) The transmembrane protein Smoothened (Smo) is a key component of this pathway.[\[9\]](#)[\[10\]](#) In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Ligand binding to Ptch relieves this inhibition, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[\[9\]](#)

Derivatives of 2-methoxybenzamide have been shown to act as antagonists of the Smoothened receptor, thereby inhibiting the Hedgehog signaling pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#) This makes **2-Amino-4-methoxybenzamide** a compound of interest for the development of anti-cancer therapeutics.

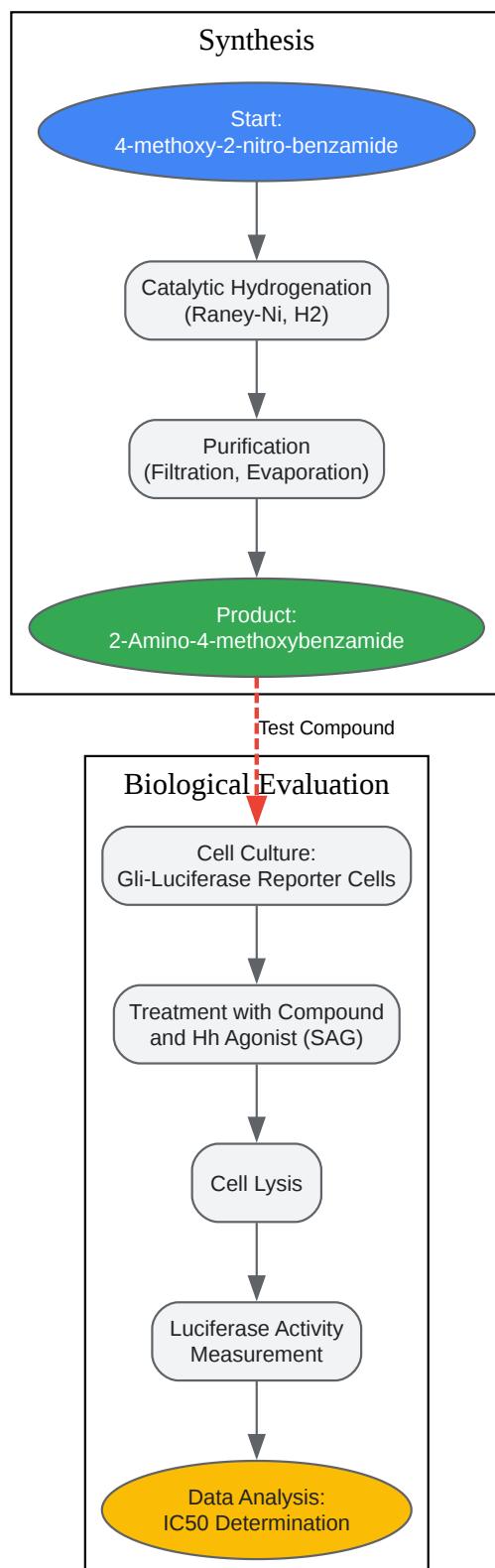
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Smoothened antagonists like 2-methoxybenzamide derivatives.



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Caption: Hedgehog signaling pathway activation and inhibition by 2-methoxybenzamide derivatives.

The following diagram outlines the logical workflow from the synthesis of **2-Amino-4-methoxybenzamide** to its evaluation as a Hedgehog pathway inhibitor.

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